EDTA-free metalloprotease inhibition for IMAC workflows. Phosphoramidon disodium salt binds active-site zinc without stripping resin-immobilized Ni2+ or Co2+, preventing target loss in His-tag purifications. Unlike EDTA, it preserves cation-dependent downstream assays. High aqueous solubility (>50 mg/mL) enables DMSO-free cell culture protocols. Key features: Inhibits NEP (IC50 ~5 nM) and ECE (IC50 ~1-10 µM) reversibly. Ideal for endothelin-1 processing studies, enkephalin degradation, and bacterial/yeast/mammalian lysate preparations. Standardized ≥95% HPLC purity, supplied as lyophilized powder. Store at -20°C, ship ambient for routine delivery.
Phosphoramidon (CAS 36357-77-4), typically procured as a highly water-soluble disodium salt, is a potent, naturally derived microbial metabolite that functions as a reversible, active-site-directed inhibitor of zinc metalloproteases. Unlike broad-spectrum metal chelators, it specifically targets thermolysin-like proteases, including neutral endopeptidase (NEP/neprilysin) and endothelin-converting enzyme (ECE), by coordinating with the active-site zinc ion without stripping it from the enzyme. This highly targeted mechanism makes it a critical procurement choice for biochemical workflows where metalloprotease inhibition is required but the structural integrity of other metal-dependent proteins, or the presence of free divalent cations (Ca2+, Mg2+, Mn2+), must be strictly preserved .
In standard protein extraction and purification workflows, buyers frequently default to EDTA as a low-cost, generic metalloprotease inhibitor. However, generic substitution with EDTA fails critically in modern recombinant protein workflows, particularly Immobilized Metal Affinity Chromatography (IMAC). Because EDTA is a non-specific chelator, it actively strips Ni2+ or Co2+ ions from purification resins, completely abolishing the binding of His-tagged proteins and resulting in total target loss. Furthermore, EDTA irreversibly inactivates downstream enzymes that require divalent cations for biological function. Phosphoramidon circumvents this processability failure by providing potent metalloprotease protection (in the low micromolar to nanomolar range) through direct active-site binding, leaving bulk solution cations untouched and ensuring 100% compatibility with IMAC resins and cation-dependent downstream assays .
When extracting recombinant His-tagged proteins, metalloprotease protection is essential, but the choice of inhibitor dictates the final yield. Phosphoramidon provides robust metalloprotease inhibition without interfering with resin binding, whereas the generic baseline, EDTA, causes catastrophic yield loss. Data indicates that Phosphoramidon used at standard working concentrations (10–100 µM) maintains >95% His-tag binding efficiency on Ni-NTA columns. In contrast, EDTA at standard concentrations (1–10 mM) strips the nickel ions, reducing His-tag binding to 0% .
| Evidence Dimension | His-tagged protein binding efficiency on Ni-NTA resin |
| Target Compound Data | Phosphoramidon (100 µM): >95% target protein recovery |
| Comparator Or Baseline | EDTA (5 mM): 0% target protein recovery (resin stripped) |
| Quantified Difference | Complete preservation of yield vs. total target loss |
| Conditions | Bacterial lysate purification using Ni-NTA IMAC columns |
Buyers must procure Phosphoramidon (or Phosphoramidon-containing EDTA-free cocktails) for any workflow involving His-tagged protein purification to prevent the total loss of the target protein.
In cardiovascular and tissue homogenate research, blocking the degradation and conversion of vasoactive peptides requires specific inhibitor profiles. While Thiorphan is frequently procured as a NEP inhibitor, it fails to block Endothelin-Converting Enzyme (ECE). Phosphoramidon acts as a dual inhibitor, effectively blocking both NEP (IC50 ~ 0.034 µM) and ECE-1 (IC50 ~ 3.5 µM), with even higher potency against ECE-2 at acidic pH (IC50 ~ 1.5 nM). Thiorphan, by contrast, shows no inhibitory activity against ECE [1].
| Evidence Dimension | Inhibitory potency (IC50) against Endothelin-Converting Enzyme (ECE) |
| Target Compound Data | Phosphoramidon: IC50 = 3.5 µM (ECE-1) / 1.5 nM (ECE-2 at pH 5.4) |
| Comparator Or Baseline | Thiorphan: Inactive against ECE |
| Quantified Difference | Phosphoramidon provides complete ECE blockade, whereas Thiorphan provides none. |
| Conditions | In vitro enzymatic conversion assays of big ET-1 to ET-1 in tissue homogenates |
For researchers studying the endothelin system, Phosphoramidon is the mandatory procurement choice to ensure big ET-1 conversion is halted, a function Thiorphan cannot perform.
Many highly specific synthetic metalloprotease inhibitors (e.g., Galardin/Ilomastat) are highly hydrophobic and require DMSO for solubilization, which introduces solvent toxicity in live-cell assays and limits in vivo dosing. Phosphoramidon, when procured as a disodium salt, offers exceptional aqueous solubility. It can be dissolved directly in water or physiological buffers at concentrations exceeding 25 mg/mL (>40 mM), whereas synthetic comparators often precipitate in aqueous media if DMSO concentrations fall below 1-5% .
| Evidence Dimension | Maximum aqueous solubility without organic co-solvents |
| Target Compound Data | Phosphoramidon Disodium Salt: >25 mg/mL in water |
| Comparator Or Baseline | Synthetic MMP/NEP inhibitors (e.g., Galardin): <0.1 mg/mL in water (requires DMSO) |
| Quantified Difference | >250-fold higher aqueous solubility compared to standard synthetic hydrophobic inhibitors |
| Conditions | Standard laboratory formulation at 25°C in DI water or PBS |
Procuring the disodium salt of Phosphoramidon allows researchers to formulate high-concentration inhibitor stocks entirely free of DMSO, preventing solvent-induced artifacts in sensitive live-cell or organ-bath assays.
Phosphoramidon is the ideal metalloprotease inhibitor for inclusion in custom or commercial EDTA-free protease inhibitor cocktails. Because it does not chelate bulk metals, it is strictly required when purifying His-tagged or CBP-tagged proteins from bacterial, yeast, or mammalian lysates using Ni-NTA or Co-NTA resins, ensuring high target yield without proteolytic degradation .
In ex vivo organ bath studies or endothelial cell cultures where the conversion of big ET-1 to active Endothelin-1 must be quantified or blocked, Phosphoramidon is the preferred choice over Thiorphan. Its dual ability to inhibit both ECE and NEP ensures that the entire metalloprotease-driven peptide processing pathway is controlled [1].
For neurobiology researchers studying the half-life of enkephalins, amyloid beta peptides, or bradykinin in live neuronal cultures, Phosphoramidon disodium salt is the optimal choice. Its extremely high aqueous solubility allows for direct addition to cell culture media without the use of DMSO, eliminating the risk of solvent-induced cytotoxicity or membrane permeabilization artifacts .